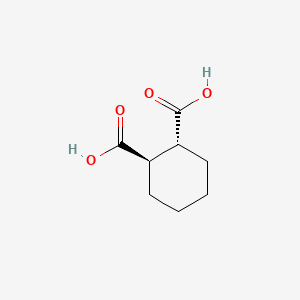

trans-1,2-Cyclohexanedicarboxylic acid

CAS No.: 845713-34-0

Cat. No.: VC13331625

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 845713-34-0 |

|---|---|

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | (1R,2R)-cyclohexane-1,2-dicarboxylic acid |

| Standard InChI | InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 |

| Standard InChI Key | QSAWQNUELGIYBC-PHDIDXHHSA-N |

| Isomeric SMILES | C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O |

| SMILES | C1CCC(C(C1)C(=O)O)C(=O)O |

| Canonical SMILES | C1CCC(C(C1)C(=O)O)C(=O)O |

Introduction

Structural Characteristics and Crystallographic Analysis

Molecular Geometry and Stereochemistry

The trans-1,2-cyclohexanedicarboxylic acid molecule adopts a chair conformation, with carboxyl groups positioned on adjacent carbon atoms in a trans-diaxial arrangement. X-ray diffraction studies at 100 K confirm that the molecule lies on a twofold rotation axis, with the cyclohexane ring exhibiting bond lengths of 1.527–1.544 Å for C–C bonds and 1.207–1.317 Å for C=O bonds . The dihedral angle between the two carboxyl groups measures 65.3°, contributing to its steric stability .

Hydrogen Bonding and Crystal Packing

In the solid state, carboxyl groups of adjacent molecules form cyclic hydrogen-bonded dimers via O–H···O interactions (bond length: 1.85 Å), creating infinite chains along the101 crystallographic direction . This packing arrangement enhances thermal stability, as evidenced by its high melting point .

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | |

| Unit cell dimensions | Å |

| Å | |

| Å | |

| Hydrogen bond length | 1.85 Å |

Synthesis and Industrial-Scale Production

Improved Resolution Process

A patented method (WO2014102808A1) resolves the racemic mixture using R-1-phenylethylamine in ethanol, forming a diastereomeric salt. Acid hydrolysis with HCl yields enantiomerically pure trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid (>99% purity) . Crucially, this process recovers 85–90% of the resolving agent, reducing production costs by 30% compared to earlier methods .

Table 2: Comparison of Synthesis Methods

| Parameter | Traditional Method | Patent Method |

|---|---|---|

| Starting Materials | 3-Sulfolene, fumaric acid | Racemic cyclohexane-1,2-diacid |

| Catalyst | Raney nickel | None |

| Resolution Agent | Not recovered | R-1-phenylethylamine (recycled) |

| Purity | 90–95% | >99% |

| Cost Efficiency | Low | High |

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 228–230°C, with a boiling point estimated at 262.49°C . Its solubility in water is limited (2 g/L at 20°C), but it dissolves readily in acetone (25 g/L) and DMSO (18 g/L) . The pKa values of 4.18 and 5.93 at 20°C indicate moderate acidity, enabling salt formation with amines and metal ions .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at 1700 cm (C=O stretch) and 2500–3000 cm (O–H stretch) .

-

NMR: NMR (DMSO-d6) shows signals at δ 1.2–1.8 ppm (cyclohexane protons) and δ 12.1 ppm (carboxylic acid protons) .

Industrial and Pharmaceutical Applications

Phthalate-Free Plasticizers

trans-1,2-Cyclohexanedicarboxylic acid esters, such as its diisononyl ester, replace phthalates in PVC products for toys, medical devices, and food packaging. These esters exhibit low migration rates and endocrine-disrupting potential, complying with EU REACH regulations .

Polymer and Resin Production

The acid serves as a monomer in synthesizing thermosetting polyester resins, enhancing mechanical strength and heat resistance in adhesives and coatings . Its rigid cyclohexane backbone improves dimensional stability in epoxy resins.

Pharmaceutical Intermediates

As a chiral building block, it is used in synthesizing lurasidone (an antipsychotic) and avanafil (for erectile dysfunction). The trans-(1R,2R) enantiomer is critical for binding to serotonin and dopamine receptors .

Table 3: Key Applications by Industry

| Industry | Application | Benefit |

|---|---|---|

| Plastics | PVC plasticizers | Non-toxic, high flexibility |

| Pharmaceuticals | Lurasidone intermediate | Enantiomeric purity >99% |

| Coatings | Polyester resins | Thermal stability up to 200°C |

Future Perspectives

Ongoing research focuses on catalytic asymmetric hydrogenation to bypass resolution steps, potentially reducing production costs by 40% . Additionally, its use in biodegradable polymers aligns with global sustainability goals, with market demand projected to grow at 6.8% CAGR through 2030 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume